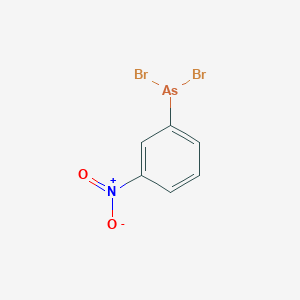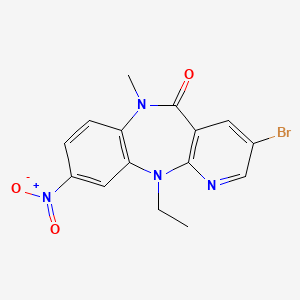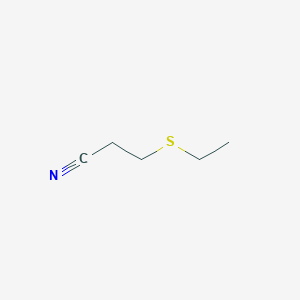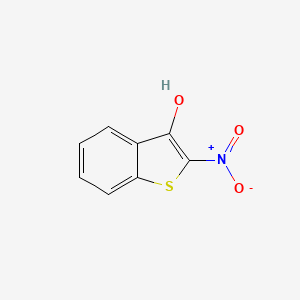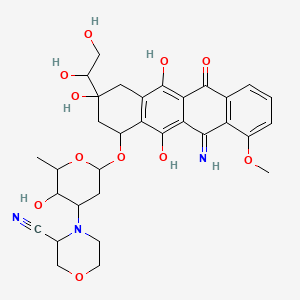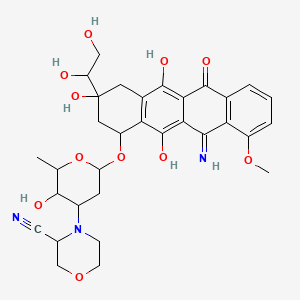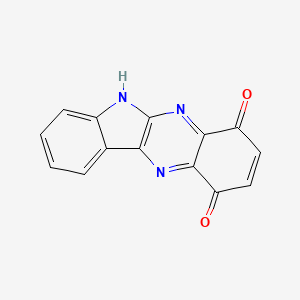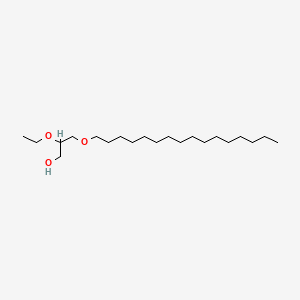
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane is a synthetic compound with a complex molecular structure It is characterized by the presence of a hexadecyl group, an ethoxy group, and a hydroxypropane backbone
Métodos De Preparación
The synthesis of rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane typically involves multiple steps, including the formation of the hexadecyl group and the introduction of the ethoxy and hydroxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and kinetics. In biology, it may be used to investigate cellular processes and interactions. In medicine, it has potential applications in drug development and delivery systems. In industry, it can be used in the formulation of various products, including cosmetics and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins involved in cellular processes.
Comparación Con Compuestos Similares
rac-1-Hexadecyloxo-2-ethoxy-3-hydroxypropane can be compared with other similar compounds, such as rac-2-Ethoxy-3-hexadecanamido-1-propylphosphocholine and rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine . These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
92758-87-7 |
|---|---|
Fórmula molecular |
C21H44O3 |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
2-ethoxy-3-hexadecoxypropan-1-ol |
InChI |
InChI=1S/C21H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-21(19-22)24-4-2/h21-22H,3-20H2,1-2H3 |
Clave InChI |
XNJPJQWHGJPRGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


